
4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative. Benzenesulfonamide is an organic compound with the formula C6H5SO2NH2 . It is used in the synthesis of dyes, photochemicals, and disinfectants . It’s also an inhibitor of human carbonic anhydrase B .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Benzenesulfonamide, for example, is a solid that is soluble in methanol .Scientific Research Applications
COX-2 Inhibition and Selectivity Enhancement
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including structures similar to 4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency and notably increased COX1/COX-2 selectivity. This research identified a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy and Singlet Oxygen Generation
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized. These groups show high singlet oxygen quantum yield, making the compound useful for photodynamic therapy applications. The properties of this phthalocyanine as a photosensitizer are very promising, particularly for Type II mechanisms in the treatment of cancer, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Crystal Structure and Molecular Interaction Analysis
The crystal structures of compounds closely related to this compound, such as N-(4-fluorobenzoyl)-benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide, have been investigated. The study analyzed packing patterns, intermolecular interactions, and performed Hirshfeld surface analysis to understand the crystal structures and the relationship between molecules (Suchetan et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-12-2-8-16-17-11-14(5-9-18(17)24-19(16)10-12)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWQGJPKJLQHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)
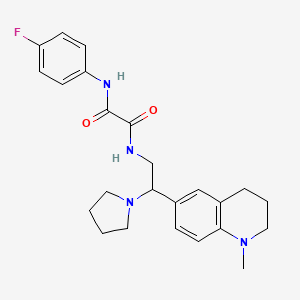
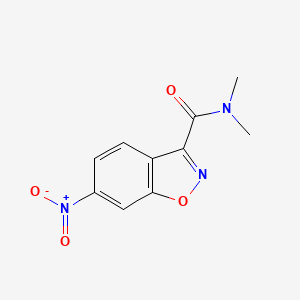
![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)
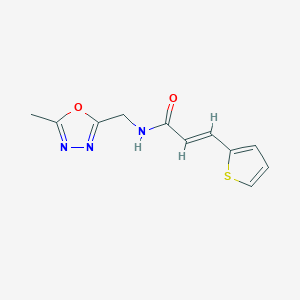
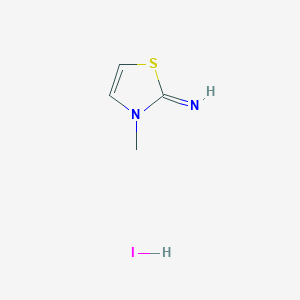
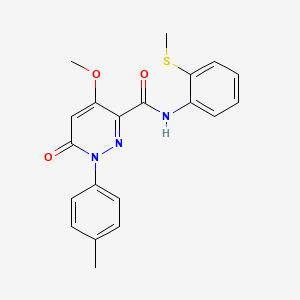
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
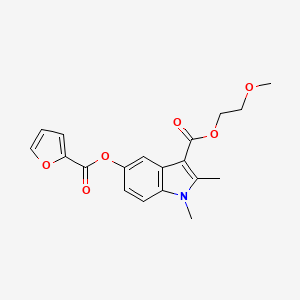
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)
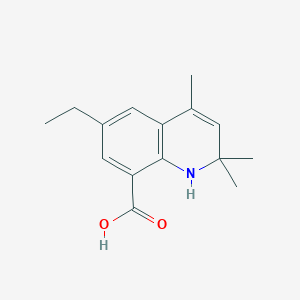
![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)


